2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
Beschreibung
This compound features a unique acetamide backbone with two critical substituents:
- A 2-fluorophenoxy group linked via an ethyl chain to the acetamide nitrogen.
- A pyrazin-2-yl-substituted imidazole moiety attached to the ethyl chain.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-13-3-1-2-4-15(13)25-12-16(24)21-7-9-23-10-8-22-17(23)14-11-19-5-6-20-14/h1-6,8,10-11H,7,9,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVOZCLTXDONEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
This compound features a complex structure that includes a fluorophenoxy group, an imidazole ring, and a pyrazine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.
Antitumor Activity
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide exhibit significant antitumor properties. For instance, a related imidazole derivative demonstrated outstanding antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The study reported an IC50 value of 18.53 µM , indicating effective inhibition of cell proliferation compared to established chemotherapeutics like 5-FU and MTX .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 4f | A549 | 18.53 | More potent than 5-FU |
| 4f | HeLa | 3.24 | Higher apoptosis rate than 5-FU |
The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, the compound was shown to increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner . This shift in protein expression leads to enhanced apoptotic activity, making it a promising candidate for further development as an antitumor agent.
Case Studies
In a notable case study involving related pyrazine compounds, researchers evaluated the antiproliferative effects on multiple cancer cell lines. The findings highlighted that modifications to the structure significantly influenced biological activity. For instance, the introduction of specific substituents on the imidazole ring improved selectivity for tumor cells over normal cells .
Comparative Analysis with Other Compounds
To better understand the efficacy of 2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, it is useful to compare it with other known compounds exhibiting similar activities:
| Compound Name | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Various | ~20 | Inhibition of RNA synthesis |
| Methotrexate (MTX) | Various | ~15 | Inhibition of dihydrofolate reductase |
| 4f | A549 | 18.53 | Induction of apoptosis via Bax/Bcl-2 ratio |
Vergleich Mit ähnlichen Verbindungen
Zamaporvint (WHO-Listed Compound)
Structure : 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide .
- Similarities :
- Both compounds share an acetamide backbone and imidazole-pyrazine hybrid structure.
- Pyrazine rings may facilitate π-π stacking or hydrogen bonding in target interactions.
- Differences: Zamaporvint includes a trifluoromethylpyridine substituent on the imidazole, enhancing lipophilicity, whereas the target compound has a 2-fluorophenoxy group. The pyridine ring in zamaporvint may confer additional binding specificity, possibly for antiviral targets.
Table 1: Structural Comparison
| Feature | Target Compound | Zamaporvint |
|---|---|---|
| Imidazole Substituent | Pyrazin-2-yl | 5-methyl-4-(trifluoromethylpyridin-4-yl) |
| Acetamide Substituent | 2-Fluorophenoxyethyl | 5-(Pyrazin-2-yl)pyridin-2-yl |
| Fluorine Position | Phenoxy ring | Trifluoromethyl group on pyridine |
Benzothiazole Derivatives ()
Compounds such as N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) :
- Similarities :
- Acetamide backbone with imidazole or triazole substituents.
- Heterocyclic moieties (e.g., benzothiazole) may enhance metabolic stability.
- Differences: The target compound’s pyrazine-imidazole hybrid contrasts with simpler imidazole or triazole groups in 6a–b. Fluorophenoxy groups in the target compound may improve membrane permeability compared to alkoxybenzothiazole substituents.
Nitroimidazole Radiopharmaceuticals ()
Examples include [18F]NEFA and N-(4-fluorobenzil)-2-(2-nitro-1H-imidazol-1-il)acetamida (FBNA) :
- Similarities :
- Use of fluorine in structures (e.g., [18F] labeling or fluorobenzyl groups) for imaging or therapeutic applications.
- Acetamide linkers for modular substitution.
- Differences :
- Nitroimidazoles in radiopharmaceuticals target hypoxic tissues, whereas the pyrazine-imidazole hybrid in the target compound may have different biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
